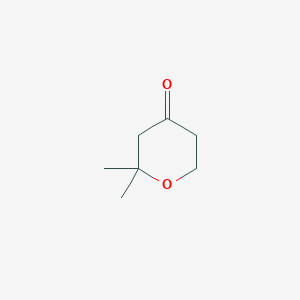

2,2-Dimethyltetrahydropyran-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyloxan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-7(2)5-6(8)3-4-9-7/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMNOXJVRHGUQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CCO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365056 | |

| Record name | 2,2-Dimethyltetrahydropyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194-16-7 | |

| Record name | 2,2-Dimethyltetrahydropyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyltetrahydropyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,2-Dimethyltetrahydropyran-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2,2-Dimethyltetrahydropyran-4-one, a heterocyclic ketone of significant interest in organic synthesis and medicinal chemistry. This document details its physical and chemical characteristics, spectroscopic data, and provides insights into its synthesis and handling, tailored for professionals in research and drug development.

Core Chemical and Physical Properties

This compound, with the CAS number 1194-16-7, is a colorless to light yellow liquid.[1] It is recognized as an important raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2][3] The tetrahydropyran ring is a common motif in many approved drugs, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability.[4]

General Information

| Identifier | Value | Reference |

| IUPAC Name | 2,2-dimethyloxan-4-one | [5][6] |

| CAS Number | 1194-16-7 | [5][7][8] |

| Molecular Formula | C7H12O2 | [6][7][8] |

| Molecular Weight | 128.17 g/mol | [5][8] |

| Canonical SMILES | CC1(C)CC(=O)CCO1 | [3] |

| InChIKey | BWMNOXJVRHGUQM-UHFFFAOYSA-N | [3][7] |

Physicochemical Data

| Property | Value | Conditions | Reference |

| Density | 0.964 g/cm³ | 25 °C | [1][7] |

| Boiling Point | 60-64 °C | 8 mmHg | [1][3][7] |

| 168-175 °C | Atmospheric Pressure | [2] | |

| Flash Point | 60-64 °C | 8 mmHg | [1][7] |

| Refractive Index | 1.429 | [7] | |

| Water Solubility | Slightly soluble | [2][3][7] | |

| Vapor Pressure | 0.995 mmHg | 25 °C | [7] |

| XLogP3 | 0.2 | [5][7] | |

| Polar Surface Area | 26.3 Ų | [5][7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopy | Data | Reference |

| Infrared (IR) | 1730 cm⁻¹ (C=O) | [9] |

| ¹H NMR (CDCl₃) | δ values: 1.25 (s, 3H), 1.50 (s, 3H), 1.8-2.5 (m, 4H), 3.75-4.25 (m, 2H) (Note: Spectrum of a derivative) | [9] |

| Mass Spectrometry (MS) | m/e = 585 (M + 1) (Note: Value for a derivative) | [2][9] |

Synthesis and Experimental Protocols

Several synthetic routes for this compound have been documented. A common method involves the cyclization of an appropriate precursor.

Synthesis from Dimethyl(vinyl)ethynylmethanol

One documented procedure involves the reaction of dimethyl(vinyl)ethynylmethanol.[1][9]

Experimental Protocol:

-

To a solution containing an aqueous medium and sulfuric acid (5%), slowly add diethyl vinyl ethynylmethanol (230 g).

-

Maintain the reaction under vigorous stirring for 1 hour, then slowly elevate the temperature to 85 °C.

-

Add sulfate (18 g) in batches over 4 hours at 85 °C.

-

Upon reaction completion, separate the upper organic layer. Neutralize the lower aqueous layer with potassium carbonate and extract twice with ether.

-

Combine the organic layer and the ether extracts. Wash sequentially with potassium carbonate solution and water, then dry with magnesium sulfate.

-

Remove the ether by evaporation.

-

Subject the residue to vacuum distillation, collecting the fraction at 168-175 °C to yield this compound.[1]

A visual representation of this experimental workflow is provided below.

References

- 1. This compound CAS#: 1194-16-7 [chemicalbook.com]

- 2. This compound | 1194-16-7 [chemicalbook.com]

- 3. Tetrahydro-2,2-dimethyl-4H-pyran-4-one, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C7H12O2 | CID 1738159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pschemicals.com [pschemicals.com]

- 7. echemi.com [echemi.com]

- 8. scbt.com [scbt.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2,2-Dimethyltetrahydropyran-4-one (CAS: 1194-16-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-Dimethyltetrahydropyran-4-one, a heterocyclic ketone with significant applications in organic synthesis and medicinal chemistry. The document details its physicochemical properties, spectroscopic data, and established synthesis protocols. Furthermore, it explores its role as a versatile building block in the development of bioactive molecules, offering insights for researchers and professionals in the field of drug discovery and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid or semi-solid at room temperature. It is characterized by a six-membered tetrahydropyran ring containing an oxygen atom and a ketone functional group at the 4-position, with two methyl groups at the 2-position. This structure imparts specific reactivity and solubility characteristics, making it a valuable intermediate in various chemical transformations. The compound is slightly soluble in water but soluble in common organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1194-16-7 | |

| Molecular Formula | C₇H₁₂O₂ | |

| Molecular Weight | 128.17 g/mol | |

| Physical Form | Colorless or White to Yellow-brown Sticky Oil to Semi-Solid to Solid | |

| Boiling Point | 60-64 °C at 8 mmHg | |

| Density | 0.964 g/cm³ (at 25 °C) | |

| Refractive Index | 1.429 | |

| Vapor Pressure | 0.995 mmHg at 25°C | |

| Storage Temperature | Refrigerator |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

Table 2: Key IR Absorption Data

| Wavenumber (cm⁻¹) | Functional Group | Reference(s) |

| 1730 | C=O (Ketone) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following data is for a derivative and should be used as an estimation.

-

¹H NMR (CDCl₃, δ values):

-

1.25 (s, 3H) and 1.50 (s, 3H) - Attributable to the two methyl groups at the 2-position.

-

1.8-2.5 (m, 4H) - Likely corresponding to the methylene protons at the 3 and 5 positions.

-

3.75-4.25 (m, 2H) - Corresponding to the methylene protons at the 6-position, adjacent to the oxygen atom.

-

A complete and verified ¹H and ¹³C NMR analysis is recommended for unambiguous identification.

Mass Spectrometry (MS)

The exact mass of this compound is 128.0837 g/mol . The fragmentation pattern in mass spectrometry would be expected to show characteristic losses. Common fragmentation pathways for cyclic ketones include alpha-cleavage and McLafferty rearrangement, though the latter is not possible for this specific structure. Expected fragments would arise from the cleavage of the tetrahydropyran ring.

Synthesis Protocols

Several synthetic routes for this compound have been reported, offering flexibility in starting materials and reaction conditions.

Synthesis from Dimethyl(vinyl)ethynylmethanol

This procedure involves the hydration and cyclization of dimethyl(vinyl)ethynylmethanol.

Experimental Protocol:

-

To a solution containing an aqueous sulfuric acid solution (5%), slowly add dimethyl(vinyl)ethynylmethanol.

-

Maintain the reaction under vigorous stirring for 1 hour, then slowly increase the temperature to 85 °C.

-

Add additional sulfate in batches over 4 hours at 85 °C.

-

Upon completion, separate the upper organic layer. Neutralize the lower aqueous layer with potassium carbonate and extract twice with ether.

-

Combine the organic layer and the ether extracts, wash sequentially with potassium carbonate solution and water, and then dry with magnesium sulfate.

-

Remove the ether by evaporation.

-

Purify the residue by vacuum distillation, collecting the fraction at 168-175 °C to yield this compound.

Synthesis via Hydrogenation of 2,3-Dihydro-2,2-dimethylpyran-4-one

This method involves the catalytic hydrogenation of the corresponding unsaturated precursor.

Experimental Protocol:

-

A mixture of 2,3-dihydro-2,2-dimethylpyran-4-one, 10% palladium-on-charcoal catalyst, and ethanol is stirred under a hydrogen atmosphere for 6 hours.

-

The mixture is then filtered to remove the catalyst.

-

The filtrate is evaporated to yield this compound as a liquid.

Caption: Synthesis Workflows for this compound.

Applications in Drug Development

The tetrahydropyran-4-one scaffold is a privileged structure in medicinal chemistry due to its favorable pharmacokinetic properties. The incorporation of this motif can enhance aqueous solubility and metabolic stability of drug candidates. While specific applications of this compound are not extensively detailed in publicly available literature, it serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic activities.

Its structural similarity to other tetrahydropyran-4-one derivatives suggests its potential use in the development of:

-

Anticancer Agents: Derivatives of the tetrahydropyran-4-one core have shown cytotoxicity against various cancer cell lines.

-

Antimicrobial Agents: The scaffold is present in molecules with activity against bacterial and fungal pathogens.

-

Antiviral Compounds: Some tetrahydropyran-containing molecules have demonstrated anti-influenza virus activity.

The reactivity of the ketone group allows for a wide range of chemical modifications, enabling the generation of diverse molecular architectures for screening in drug discovery programs. For instance, it can be a precursor for the synthesis of spirocyclic compounds, which are of great interest in medicinal chemistry.

The general workflow for utilizing this compound in drug discovery is outlined below.

Caption: General Drug Discovery Workflow.

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause skin irritation, serious eye damage, and may cause respiratory irritation.

Table 3: GHS Hazard Statements

| Hazard Code | Statement |

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

| H335 | May cause respiratory irritation |

Handling Precautions:

-

Handle in a well-ventilated area.

-

Wear suitable protective clothing, including gloves and eye/face protection.

-

Avoid contact with skin and eyes.

-

Avoid the formation of dust and aerosols.

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.

Storage:

-

Store the container tightly closed in a dry, cool, and well-ventilated place.

-

Store apart from foodstuff containers or incompatible materials.

Conclusion

This compound is a valuable heterocyclic intermediate with established synthetic routes and well-defined physicochemical properties. Its utility as a scaffold in medicinal chemistry, although not yet fully exemplified in late-stage clinical candidates, presents significant opportunities for the development of novel therapeutics. This technical guide provides a foundational resource for researchers and drug development professionals to leverage the synthetic potential of this versatile building block. Further research into its applications and the full characterization of its spectroscopic properties will undoubtedly expand its role in the advancement of organic and medicinal chemistry.

An In-depth Technical Guide to the Physical Properties of 2,2-Dimethyltetrahydropyran-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,2-Dimethyltetrahydropyran-4-one, a key intermediate in organic synthesis. The information is curated for professionals in research and development, particularly in the pharmaceutical and agrochemical industries.

Introduction

This compound (CAS No. 1194-16-7) is a heterocyclic compound belonging to the tetrahydropyran class.[1] Its structural scaffold is of significant interest in medicinal chemistry, serving as a versatile building block for the synthesis of more complex, biologically active molecules.[2][3] This compound is recognized as an important raw material and intermediate for a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[4][5][6] Its utility stems from the reactive ketone functional group and the stable tetrahydropyran ring system.

Chemical Structure and Identifiers

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 60-64°C at 8 mmHg | [5][6] |

| 168-175°C (at atmospheric pressure) | [5][8] | |

| Density | 0.964 g/cm³ (at 25°C) | [5] |

| Solubility | Slightly soluble in water | [5][6] |

| Storage Temperature | 2-8°C | [5] |

Experimental Protocols

Detailed experimental procedures for the determination of all physical properties are not consistently published. However, standard laboratory methods are applicable. The following sections describe a documented synthesis protocol and general methodologies for characterizing the compound.

A common synthetic route involves the hydration and cyclization of dimethyl(vinyl)ethynylcarbinol.[5][8]

Procedure:

-

To a solution containing an aqueous medium and sulfuric acid (5%), dimethyl(vinyl)ethynylcarbinol (230 g) is slowly added.[5][8]

-

The reaction mixture is stirred vigorously for 1 hour, and the temperature is gradually increased to 85°C.[5][8]

-

Additional sulfuric acid (18 g) is added in batches over 4 hours at 85°C.[5][8]

-

Upon completion, the upper organic layer is separated. The lower aqueous layer is neutralized with potassium carbonate and extracted twice with diethyl ether.[8]

-

The organic layers are combined, washed with potassium carbonate solution and water, and then dried over anhydrous magnesium sulfate.[8]

-

The solvent is removed by evaporation, and the resulting residue is purified by vacuum distillation.[5][8]

This synthesis workflow is illustrated in the diagram below.

The boiling point is determined during the final purification step of the synthesis.

Procedure:

-

The crude product is placed in a distillation flask equipped with a condenser and a collection flask.

-

For vacuum distillation, the apparatus is connected to a vacuum pump, and the pressure is lowered to a stable value (e.g., 8 mmHg).

-

The flask is heated gradually. The temperature at which the liquid boils and the vapor condenses into the collection arm is recorded as the boiling point at that pressure.

-

For atmospheric distillation, the procedure is similar, but no vacuum is applied. The fraction collected between 168-175°C represents the product.[5][8]

The density of the liquid can be determined using a pycnometer or a digital density meter at a controlled temperature (e.g., 25°C).

Procedure (Pycnometer):

-

The mass of a clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with distilled water and placed in a thermostat at 25°C until it reaches thermal equilibrium. The mass is measured again.

-

The process is repeated with this compound.

-

The density is calculated by comparing the mass of the compound to the mass of an equal volume of water.

A qualitative assessment of solubility in water can be performed by simple observation.

Procedure:

-

A small, measured volume of this compound is added to a test tube containing a known volume of deionized water.

-

The mixture is agitated vigorously.

-

The solution is observed for homogeneity. The presence of two distinct layers or a cloudy suspension indicates low or slight solubility.

Role in the Synthesis of Bioactive Molecules

This compound is not typically evaluated for direct biological activity. Instead, its value lies in its role as a "scaffold" or "building block." The tetrahydropyran ring is a common structural motif in many biologically active natural products and synthetic drugs.[9] The ketone group at the 4-position provides a reactive handle for chemists to introduce further chemical complexity and build larger molecules with specific therapeutic properties, such as potential antimicrobial or anticancer agents.[2][3][10]

The logical relationship of this compound as a synthetic precursor is depicted below.

Conclusion

This compound is a well-characterized synthetic intermediate with defined physical properties that facilitate its use in a research and development setting. While it does not possess significant intrinsic biological activity, its chemical structure is a valuable platform for the synthesis of a diverse range of complex molecules with potential applications in drug discovery and materials science. This guide provides the core data and procedural context necessary for its effective application in the laboratory.

References

- 1. scbt.com [scbt.com]

- 2. Buy 4-Iodo-2,2-dimethyl-tetrahydro-pyran | 882687-80-1 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 1194-16-7 [chemicalbook.com]

- 5. This compound CAS#: 1194-16-7 [m.chemicalbook.com]

- 6. Tetrahydro-2,2-dimethyl-4H-pyran-4-one, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. This compound | C7H12O2 | CID 1738159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis of Pyran and Pyranone Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tetrahydro-4H-pyran-4-one: properties and applications_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2,2-Dimethyltetrahydropyran-4-one: A Key Intermediate for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,2-Dimethyltetrahydropyran-4-one, a heterocyclic ketone that serves as a crucial building block in medicinal chemistry. Its utility in the synthesis of novel therapeutic agents is of significant interest to the drug development community. The tetrahydropyran motif is frequently incorporated into drug candidates to enhance physicochemical properties such as solubility and metabolic stability.

Core Molecular Data

Key quantitative data for this compound is summarized below.

| Parameter | Value | Reference |

| Molecular Formula | C₇H₁₂O₂ | [1][2][3][4][5] |

| Molecular Weight | 128.17 g/mol | [1][3][4] |

| CAS Number | 1194-16-7 | [1][2] |

| IUPAC Name | 2,2-dimethyloxan-4-one | [3] |

| Density | 0.968 g/cm³ | [2] |

| Boiling Point | 178.33 °C at 760 mmHg | [2] |

| Flash Point | 60.192 °C | [2] |

Experimental Protocols

The synthesis of this compound is a critical step for its application in drug discovery. Multiple synthetic routes have been established, one of which is detailed below.

Synthesis via Catalytic Hydrogenation

This method involves the reduction of a precursor molecule using a palladium-on-charcoal catalyst.

Materials:

-

Precursor compound (e.g., 2,3-dihydro-2,2-dimethylpyran-4-one)

-

10% Palladium-on-charcoal catalyst

-

Ethanol

-

Hydrogen gas

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

A mixture of the starting material (e.g., 2,3-dihydro-2,2-dimethylpyran-4-one), 10% palladium-on-charcoal catalyst, and ethanol is prepared in a suitable reaction vessel.[1]

-

The reaction vessel is placed under a hydrogen atmosphere.[1]

-

The mixture is stirred vigorously for approximately 6 hours.[1]

-

Upon completion of the reaction, the mixture is filtered to remove the palladium-on-charcoal catalyst.[1]

-

The filtrate is then concentrated by evaporating the ethanol under reduced pressure.[1]

-

The resulting liquid is purified to yield this compound.[1]

This procedure has been reported to yield the desired product in good quantities.[1]

Application in Drug Discovery Workflow

This compound is a versatile precursor for the synthesis of more complex molecules with potential therapeutic applications.[6][7] The workflow below illustrates its journey from a starting material to a potential drug candidate.

Purity Validation

Ensuring the purity of synthesized this compound is paramount for its use in subsequent reactions. A combination of analytical techniques is recommended for robust purity validation.

Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the components of a mixture.[8]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Highly sensitive for identifying and quantifying volatile and semi-volatile impurities.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and can be used to confirm the identity and purity of the compound.[8]

A comprehensive approach using these methods ensures the high quality of the starting material, which is critical for the integrity of the drug discovery process.[8]

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C7H12O2 | CID 1738159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

IUPAC name for 2,2-Dimethyltetrahydropyran-4-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2,2-Dimethyloxan-4-one, a heterocyclic ketone that serves as a valuable building block in organic synthesis and medicinal chemistry. We will cover its chemical properties, detailed synthetic protocols, and its applications in the development of novel therapeutics.

Nomenclature and Chemical Identifiers

The compound is systematically named according to IUPAC nomenclature and is identified by several common names and registry numbers.

| Identifier | Value | Reference |

| IUPAC Name | 2,2-dimethyloxan-4-one | [1] |

| Common Name | 2,2-Dimethyltetrahydropyran-4-one | [1] |

| Synonyms | Tetrahydro-2,2-dimethyl-4H-pyran-4-one, 2,2-Dimethyl-4-oxotetrahydropyran | [2] |

| CAS Number | 1194-16-7 | [1][3] |

| Molecular Formula | C₇H₁₂O₂ | [1][3] |

| Molecular Weight | 128.17 g/mol | [1][3] |

| InChI Key | BWMNOXJVRHGUQM-UHFFFAOYSA-N | [1] |

Physicochemical and Spectroscopic Data

Key physical and spectroscopic data are essential for the characterization and utilization of 2,2-Dimethyloxan-4-one in experimental settings.

| Property | Value | Reference |

| Physical State | Liquid | [3] |

| Boiling Point | 60-64°C (at 8 mmHg) | [2] |

| Solubility | Slightly soluble in water | [2][4] |

| Infrared (IR) Spectrum | 1730 cm⁻¹ (C=O stretch) | [3] |

Experimental Protocols for Synthesis

Several methods have been established for the synthesis of 2,2-Dimethyloxan-4-one. The following protocols provide detailed procedures for its preparation.

Protocol 1: Synthesis via Kucherov Reaction [5]

This method utilizes a mercury-catalyzed hydration of an alkyne to form the ketone.

-

Reagents and Materials:

-

2-methyl-5-hexen-3-yn-2-ol (195 g)

-

5% Aqueous Sulfuric Acid (485 ml)

-

Mercury (II) sulfate (30.6 g)

-

Potassium hydroxide (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

-

Procedure:

-

Charge a reactor with 485 ml of 5% aqueous sulfuric acid and 30.6 g of mercury (II) sulfate.

-

Add 195 g of 2-methyl-5-hexen-3-yn-2-ol to the mixture.

-

Slowly heat the reaction mixture to 95 °C and maintain for 14 hours.[5]

-

Cool the mixture to approximately 0 °C.

-

Carefully neutralize the mixture to a pH of 7-8 using potassium hydroxide.

-

Perform an extraction using ethyl acetate (2 x 500 ml).

-

Combine the organic phases and wash with water (2 x 2000 ml).

-

Dry the organic phase over 200 g of anhydrous sodium sulfate and filter.

-

Concentrate the filtrate and purify the residue by vacuum distillation to yield this compound.

-

-

Yield: 192 g (85%)[5]

Protocol 2: Synthesis via Catalytic Hydrogenation [3]

This protocol involves the reduction of the corresponding unsaturated pyranone.

-

Reagents and Materials:

-

2,3-dihydro-2,2-dimethylpyran-4-one (2.72 g)

-

10% Palladium-on-charcoal catalyst (0.27 g)

-

Ethanol (80 ml)

-

Hydrogen gas

-

-

Procedure:

-

Yield: 2.05 g (74%)[3]

Applications in Drug Discovery and Medicinal Chemistry

The tetrahydropyran (THP) motif is a privileged structure in modern drug discovery.[6][7] Its incorporation into drug candidates is a well-established strategy to modulate physicochemical properties, such as enhancing aqueous solubility and improving metabolic stability, thereby optimizing the overall ADME (absorption, distribution, metabolism, and excretion) profile.[7] 2,2-Dimethyloxan-4-one serves as a key precursor for introducing this valuable scaffold.

Derivatives of the parent tetrahydro-4H-pyran-4-one scaffold are instrumental in the development of therapeutics targeting a range of diseases. Notable applications include:

-

Histamine H3 Receptor (H3R) Antagonists: These compounds are being investigated for the treatment of cognitive disorders. The THP ring is a critical component of the azaspiro[2.5]octane carboxamide scaffold found in potent and selective H3R antagonists.[8][9]

-

Kinase Inhibitors: The 4-aminotetrahydropyran moiety, readily synthesized from the ketone via reductive amination, is a key fragment in numerous kinase inhibitors.[7] These inhibitors often target critical cell signaling pathways implicated in cancer and other diseases. A prominent example is the development of ATM (Ataxia-Telangiectasia Mutated) kinase inhibitors, where the THP fragment was introduced to improve potency and pharmacokinetic properties.[7]

The role of this scaffold in developing kinase inhibitors highlights its connection to crucial cellular signaling pathways. One such pathway, central to the DNA damage response and a key target in oncology, is the ATM kinase signaling pathway.

Visualization of a Core Signaling Pathway

The ATM kinase pathway is a critical signaling cascade that responds to DNA double-strand breaks, initiating cell cycle arrest and DNA repair.[10][11] Inhibitors of this pathway, which can be synthesized using tetrahydropyran building blocks, are of significant interest in cancer therapy.

Caption: ATM Kinase Signaling Pathway in DNA Damage Response.

References

- 1. This compound | C7H12O2 | CID 1738159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tetrahydro-2,2-dimethyl-4H-pyran-4-one, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 1194-16-7 [chemicalbook.com]

- 5. CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Tetrahydro-4H-pyran-4-one: Chemical Characteristics, Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 10. The ATM-dependent DNA damage signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. abeomics.com [abeomics.com]

Spectral Analysis of 2,2-Dimethyltetrahydropyran-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,2-Dimethyltetrahydropyran-4-one (CAS No. 1194-16-7), a heterocyclic ketone of interest in organic synthesis and medicinal chemistry. This document outlines the expected spectral characteristics based on available data and spectroscopic principles, details general experimental protocols for acquiring such data, and presents a logical workflow for the spectral analysis of this compound.

Core Spectral Data

The spectral data for this compound are summarized below. It is important to note that while some experimental data, such as the infrared absorption of the carbonyl group, is documented, detailed experimental ¹H NMR, ¹³C NMR, and mass spectrometry fragmentation data are not widely available in the public domain. The NMR and mass spectral data presented here are therefore predicted based on the known structure of the molecule and general spectroscopic principles.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₂ | [1][2] |

| Molecular Weight | 128.17 g/mol | [1][2][3] |

| Exact Mass | 128.083729621 Da | [2] |

| CAS Number | 1194-16-7 | [1][3] |

Table 2: Predicted ¹H NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.30 | Singlet | 6H | 2 x -CH₃ |

| ~2.45 | Triplet | 2H | -CH₂-C=O |

| ~3.80 | Triplet | 2H | -O-CH₂- |

| ~2.60 | Singlet | 2H | -C(CH₃)₂-CH₂- |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~25.0 | CH₃ | 2 x -CH₃ |

| ~75.0 | C | -C(CH₃)₂- |

| ~50.0 | CH₂ | -CH₂-C=O |

| ~208.0 | C=O | C=O |

| ~65.0 | CH₂ | -O-CH₂- |

| ~40.0 | CH₂ | -C(CH₃)₂-CH₂- |

Table 4: Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1730 | Strong | C=O stretch [1] |

| ~2970-2850 | Medium-Strong | C-H stretch (alkane) |

| ~1100 | Strong | C-O stretch (ether) |

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 128 | Moderate | [M]⁺ (Molecular Ion) |

| 113 | High | [M - CH₃]⁺ |

| 85 | Moderate | [M - C₃H₇]⁺ |

| 71 | High | [M - C₄H₉O]⁺ |

| 58 | Very High | [C₃H₆O]⁺ (McLafferty rearrangement) |

| 43 | High | [C₃H₇]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 300 or 500 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 75 or 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of this compound between two polished salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The FT-IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added and averaged to obtain a high-quality spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Electron ionization (EI) at 70 eV is a common method for generating the molecular ion and fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of an organic compound like this compound.

Caption: Workflow for the spectral analysis of this compound.

References

Navigating the Safety Profile of 2,2-Dimethyltetrahydropyran-4-one: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety and hazard information for 2,2-Dimethyltetrahydropyran-4-one (CAS No. 1194-16-7), a heterocyclic compound of interest in organic synthesis and pharmaceutical development. While extensive toxicological data remains to be fully elucidated, this document synthesizes available information on its hazards, handling, and precautionary measures to ensure safe laboratory practices.

Chemical and Physical Properties

A foundational aspect of chemical safety is understanding the substance's physical characteristics. These properties influence its behavior under various conditions and are critical for risk assessment and the design of safe handling procedures.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | [1][2] |

| Molecular Weight | 128.17 g/mol | [1] |

| Boiling Point | 60-64 °C at 8 mmHg | [2] |

| Density | 0.964 g/cm³ at 25 °C | [2] |

| Vapor Pressure | 0.995 mmHg at 25 °C | [2] |

| Flash Point | 60-64 °C at 8 mmHg | [2] |

| Water Solubility | Slightly soluble | [2] |

| Appearance | Not explicitly stated, but related compounds are liquid. | |

| Refractive Index | 1.429 | [2] |

GHS Hazard Identification and Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. This compound has been classified with the following hazards based on aggregated notifications.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 |

| Warning | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | 1 |

| Danger | H318: Causes serious eye damage.[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 |

| Warning | H335: May cause respiratory irritation.[1] |

Precautionary Statements: A comprehensive list of precautionary statements is associated with these classifications, including but not limited to:

-

Prevention: P261, P264, P271, P280

-

Response: P302+P352, P304+P340, P305+P351+P338, P310

-

Storage: P403+P233, P405

-

Disposal: P501

Toxicological Profile

Experimental Safety Protocols

Given the identified hazards, stringent safety protocols are imperative when handling 2,2-Dimethyltetrahdropyran-4-one. While specific experimental protocols for this compound are not published, the following general methodologies for assessing skin and eye irritation are standard in the field and should be adapted.

In Vitro Skin Irritation Testing (General Protocol)

This protocol is based on the principle of using reconstructed human epidermis (RhE) models to assess the potential of a substance to cause skin irritation.

-

Model Preparation: Reconstituted human epidermal tissues are cultured to form a multi-layered, differentiated epidermis.

-

Test Substance Application: A precise volume of the test substance is applied topically to the surface of the epidermal tissue.

-

Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).

-

Post-Incubation: Following exposure, the tissues are rinsed and transferred to fresh medium for a prolonged post-incubation period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

Viability Assessment: Tissue viability is determined using a quantitative assay, typically the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The reduction of MTT to formazan by mitochondrial dehydrogenases in viable cells is measured spectrophotometrically.

-

Classification: The substance is classified as an irritant or non-irritant based on the mean tissue viability relative to negative controls.

In Vitro Eye Irritation Testing (General Protocol)

Similar to skin irritation testing, reconstructed human cornea-like epithelium (RhCE) models are employed to predict serious eye damage or eye irritation.

-

Model Preparation: Reconstituted human corneal epithelial tissues are prepared and equilibrated.

-

Test Substance Application: The test substance is applied to the epithelial surface.

-

Exposure and Rinsing: The tissues are exposed for a specific duration, after which the test substance is thoroughly rinsed off.

-

Post-Exposure Incubation: Tissues are incubated in fresh medium to allow for cellular recovery or the progression of injury.

-

Viability Assessment: The MTT assay is typically used to quantify the extent of cytotoxicity.

-

Classification: The potential for serious eye damage or eye irritation is determined by comparing the tissue viability to predefined thresholds.

Handling, Storage, and Emergency Procedures

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: Use in a well-ventilated area. If engineering controls are insufficient, use a NIOSH-approved respirator.

Handling

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapor or mist.

-

Handle in a fume hood.

-

Keep away from incompatible materials such as oxidizing agents.

Storage

-

Store in a tightly closed container.

-

Store in a cool, dry, and well-ventilated area.

-

Keep away from sources of ignition.

First Aid Measures

-

After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

-

After skin contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.

-

After inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Reactivity and Stability

The compound is generally stable under recommended storage conditions. However, it is incompatible with strong oxidizing agents. Vapors may form explosive mixtures with air.

Visualizing Safety and Hazard Information

The following diagram illustrates the logical workflow for assessing and managing the risks associated with this compound.

References

Commercial Availability and Technical Profile of 2,2-Dimethyltetrahydropyran-4-one: A Guide for Researchers

For researchers, scientists, and professionals in drug development, 2,2-Dimethyltetrahydropyran-4-one (CAS RN: 1194-16-7) is a commercially accessible heterocyclic ketone. It serves as a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and agrochemical applications. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and established experimental protocols.

Commercial Sourcing

This compound is available from a variety of chemical suppliers, ensuring a stable supply for research and development purposes. Purity levels are typically high, with many vendors offering grades of 95% or greater. The compound is sold in quantities ranging from milligrams to kilograms to accommodate diverse research needs.

Table 1: Commercial Availability of this compound

| Supplier | Purity | Available Quantities | CAS Number |

| ECHEMI (Neostar United (Changzhou) Industrial Co.) | 99.00% | Inquiry | 1194-16-7 |

| HANGZHOU LEAP CHEM CO., LTD. | 99.00% | Inquiry | 1194-16-7 |

| Greenbo Biochem | 99% (Pharmaceutical Grade) | Inquiry | 1194-16-7 |

| Santa Cruz Biotechnology, Inc. | Research Grade | Inquiry | 1194-16-7 |

| Nanochemazone | Multiple Grades (e.g., Mil Spec, ACS, Reagent, Technical, Pharmaceutical) | Custom | 1194-16-7 |

| LookChem (Marketplace) | 95%, 96% | 250mg, 500mg, 1g, 5g, 10g, 25g | 1194-16-7 |

| Fisher Scientific (Thermo Scientific Chemicals) | 95% | 1g | 1194-16-7 |

| Pharmaffiliates | Reference Standard | Inquiry | 1194-16-7 |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂O₂ | [1][2][3] |

| Molecular Weight | 128.17 g/mol | [1][2][3] |

| CAS Number | 1194-16-7 | [1][3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 60-64 °C / 8 mmHg | [4][5] |

| Density | 0.964 g/cm³ (at 25 °C) | [4][5] |

| Refractive Index | 1.429 | [4] |

| Flash Point | 60-64 °C / 8 mmHg | [4] |

| Water Solubility | Slightly soluble | [2][4] |

| Storage Conditions | 2-8°C, Refrigerator | [3] |

Experimental Protocols

The synthesis of this compound can be achieved through various routes. A prevalent method involves the acid-catalyzed cyclization of a suitable precursor.

Synthesis from 2-Methyl-5-hexen-3-yn-2-ol

A documented procedure for the synthesis of this compound involves the hydration of 2-methyl-5-hexen-3-yn-2-ol in the presence of a mercury salt and sulfuric acid.[1]

Materials:

-

2-Methyl-5-hexen-3-yn-2-ol

-

Aqueous Sulfuric Acid (5% and 15% solutions have been reported)[1]

-

Mercury bisulfate

-

Potassium hydroxide

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Charge a reactor with aqueous sulfuric acid and mercury bisulfate.

-

Add 2-methyl-5-hexen-3-yn-2-ol to the mixture.

-

Heat the reaction mixture to approximately 95 °C for 10-14 hours.[1]

-

After the reaction is complete, cool the mixture to around 0 °C.

-

Neutralize the mixture to a pH of 7-8 using potassium hydroxide.

-

Perform an extraction with ethyl acetate.

-

Combine the organic phases and wash with water.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate and purify the residue by vacuum distillation to yield this compound.[1]

A yield of approximately 85% has been reported for this method.[1]

Visualized Experimental Workflow

The following diagram provides a visual representation of the synthesis protocol described above.

Caption: Workflow for the synthesis of this compound.

Biological Relevance and Signaling Pathways

While this compound itself is primarily utilized as a building block, the broader class of tetrahydro-4H-pyran-4-one derivatives has garnered significant attention in medicinal chemistry for a range of biological activities.[6] It is important to note that the following information pertains to derivatives and not directly to the unsubstituted core molecule.

Derivatives have been investigated for their potential as:

-

Anticancer agents: Exhibiting cytotoxicity against various cancer cell lines through mechanisms that include the induction of apoptosis and inhibition of cell cycle progression.[6]

-

Antimicrobial agents: Showing activity against various bacterial and fungal pathogens.[6]

-

Anti-influenza virus agents: Some derivatives have demonstrated potential in combating the influenza virus.[2]

The anticancer effects of some tetrahydro-4H-pyran-4-one derivatives are thought to be mediated through the modulation of key signaling pathways, such as the inhibition of Cyclin-Dependent Kinase 2 (CDK2) and the regulation of the Bax/Bcl-2 apoptosis pathway.[6]

Hypothetical Signaling Pathway for Derivatives

The diagram below illustrates a potential mechanism of action for certain anticancer derivatives of tetrahydro-4H-pyran-4-one. This is a generalized representation and should be considered hypothetical for any specific derivative.

Caption: Potential signaling pathways modulated by tetrahydro-4H-pyran-4-one derivatives.

References

- 1. CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents [patents.google.com]

- 2. Tetrahydro-4H-pyran-4-one: properties and applications_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound CAS#: 1194-16-7 [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 2,2-Dimethyltetrahydropyran-4-one: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethyltetrahydropyran-4-one, a heterocyclic ketone, serves as a valuable and versatile building block in modern organic and medicinal chemistry. Its rigid, gem-dimethyl substituted tetrahydropyran scaffold is a key structural motif incorporated into a variety of more complex molecules, offering a means to modulate physicochemical properties such as lipophilicity and metabolic stability. This technical guide provides a comprehensive overview of its core characteristics, including its physicochemical and spectroscopic properties, detailed synthesis protocols, key chemical transformations, and its applications as a precursor in the development of pharmaceutically relevant compounds.

Physicochemical and Spectroscopic Properties

This compound is a colorless to light yellow liquid under standard conditions. Its core physical and chemical properties are summarized below.[1][2]

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1194-16-7 | [2][3] |

| Molecular Formula | C₇H₁₂O₂ | [1][2][3] |

| Molecular Weight | 128.17 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 60-64 °C at 8 mmHg | |

| Density | 0.964 g/cm³ at 25 °C | |

| Refractive Index | 1.429 | |

| Water Solubility | Slightly soluble | |

| Exact Mass | 128.083729621 Da | [1] |

Spectroscopic Data

Infrared (IR) Spectroscopy: A strong absorption band is expected in the region of 1715-1735 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretching vibration in a saturated six-membered ring ketone. One source confirms an IR spectrum peak at 1730 cm⁻¹ (C=O) .[3]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is predicted to show four distinct signals:

-

A singlet for the two equivalent methyl groups (C(CH₃)₂).

-

A triplet for the methylene protons adjacent to the ether oxygen (-O-CH₂-).

-

A triplet for the methylene protons alpha to the carbonyl group (-C(=O)-CH₂-).

-

A singlet or multiplet for the methylene protons adjacent to the gem-dimethyl group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum is expected to display five signals corresponding to the five unique carbon environments:

-

A quaternary carbon signal for the C=O group (typically δ > 200 ppm).

-

A quaternary carbon signal for the C(CH₃)₂ group.

-

A signal for the two equivalent methyl carbons (-CH₃).

-

Two distinct signals for the three methylene carbons (-CH₂-) in the ring.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 128. Key fragmentation patterns would likely involve the loss of a methyl group (M-15) leading to a stable cation at m/z = 113, and cleavage adjacent to the carbonyl group.

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective method involves the acid-catalyzed cyclization of an unsaturated alcohol.

Synthesis from Dimethyl(vinyl)ethynylmethanol

This procedure involves the hydration and subsequent cyclization of dimethyl(vinyl)ethynylcarbinol.[3]

Experimental Protocol:

-

To a solution containing an aqueous sulfuric acid solution (e.g., 5%), slowly add dimethyl(vinyl)ethynylmethanol (1.0 eq).

-

Maintain the reaction under vigorous stirring for 1 hour at room temperature.

-

Slowly elevate the temperature to 85 °C and add a sulfate salt (e.g., mercury (II) sulfate, ~0.1 eq) in batches over 4 hours.

-

Upon reaction completion (monitored by TLC or GC), cool the mixture to room temperature.

-

Separate the upper organic layer. Neutralize the lower aqueous layer with potassium carbonate and extract twice with diethyl ether.

-

Combine the organic layer and the ether extracts. Wash sequentially with saturated potassium carbonate solution and water.

-

Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is purified by vacuum distillation, collecting the fraction at 168-175 °C to yield this compound.[3]

Diagram 1: Synthesis from Dimethyl(vinyl)ethynylmethanol

Caption: Synthesis of this compound via acid-catalyzed cyclization.

Hydrogenation of 2,3-Dihydro-2,2-dimethylpyran-4-one

An alternative route involves the catalytic hydrogenation of the corresponding unsaturated precursor.[3]

Experimental Protocol:

-

A mixture of 2,3-dihydro-2,2-dimethylpyran-4-one (1.0 eq) and 10% palladium-on-charcoal catalyst (e.g., 10 wt%) in ethanol is prepared in a suitable hydrogenation vessel.

-

The mixture is stirred under an atmosphere of hydrogen (e.g., balloon pressure or Parr hydrogenator) for approximately 6 hours.

-

The reaction progress is monitored by TLC or GC-MS until the starting material is consumed.

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure to remove the ethanol.

-

The resulting liquid residue is this compound, which can be used directly or further purified by distillation if necessary.[3]

Diagram 2: Synthesis via Hydrogenation

Caption: Synthesis workflow for the hydrogenation of the unsaturated pyranone precursor.

Chemical Reactivity and Applications in Drug Development

The ketone functionality of this compound is the primary site of its chemical reactivity, making it a useful intermediate for constructing more complex molecular architectures.

Key Reactions:

-

Nucleophilic Addition: The carbonyl group readily undergoes nucleophilic addition with various reagents, such as Grignard and organolithium reagents, to form tertiary alcohols.[3] This reaction is fundamental for introducing new carbon-carbon bonds and building molecular complexity.

-

Reductive Amination: Reaction with amines in the presence of a reducing agent provides substituted aminotetrahydropyrans, a common scaffold in bioactive molecules.

-

Wittig Reaction: Conversion of the ketone to an alkene using phosphorus ylides allows for the introduction of exocyclic double bonds.

-

Synthesis of Carboxylic Acid Derivatives: The compound can be converted to derivatives like 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid through multi-step sequences, which are themselves valuable intermediates.[4]

Role in Medicinal Chemistry and Drug Discovery:

The tetrahydropyran (THP) ring is a "privileged scaffold" in medicinal chemistry. It is often used as a bioisosteric replacement for other cyclic systems, such as cyclohexane or piperidine rings. The inclusion of the ether oxygen atom can improve key drug-like properties:

-

Enhanced Solubility: The oxygen atom can act as a hydrogen bond acceptor, often leading to improved aqueous solubility compared to its carbocyclic analogs.

-

Modulation of Lipophilicity: The THP moiety can fine-tune the overall lipophilicity (logP) of a molecule, which is critical for optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Metabolic Stability: The ether linkage is generally more resistant to metabolic degradation than certain other functional groups, potentially increasing the half-life of a drug candidate.

While specific drugs derived directly from this compound are not prominently documented, the broader class of tetrahydropyran-4-one derivatives has been investigated for a range of therapeutic targets, including anticancer and antimicrobial agents. It serves as an important raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting.

Table 2: Hazard Identification

| Hazard Statement | Description | GHS Classification |

| H315 | Causes skin irritation | Skin Irritation (Category 2) |

| H318 | Causes serious eye damage | Serious Eye Damage (Category 1) |

| H335 | May cause respiratory irritation | STOT SE (Category 3) |

Handling and Storage Recommendations:

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Wear suitable protective clothing, including gloves and safety glasses or goggles. Avoid contact with skin and eyes and prevent the formation of aerosols. Use non-sparking tools to prevent fire from electrostatic discharge.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials, heat, and sources of ignition. Recommended storage is often under an inert atmosphere.

Conclusion

This compound is a key heterocyclic building block with significant utility in synthetic chemistry. Its straightforward synthesis and the reactivity of its ketone functionality provide a robust platform for the generation of diverse and complex molecular structures. For drug development professionals, the gem-dimethylated tetrahydropyran core offers a valuable tool for scaffold hopping and optimizing the pharmacokinetic properties of lead compounds. Adherence to appropriate safety protocols is essential when handling this versatile, yet hazardous, chemical intermediate.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,2-Dimethyltetrahydropyran-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyltetrahydropyran-4-one is a valuable heterocyclic ketone building block in organic synthesis, finding application in the preparation of various pharmaceutical and agrochemical compounds. Its synthesis from readily available starting materials is of significant interest. This document provides detailed protocols for the synthesis of this compound from dimethyl(vinyl)ethynylmethanol (also known as 2-methyl-5-hexen-3-yn-2-ol). The primary transformation involves an acid-catalyzed intramolecular hydration of the alkyne, a variation of the Kucherov reaction, which proceeds to form the target cyclic ketone.

Chemical Reaction and Mechanism

The synthesis proceeds via an acid-catalyzed cyclization and hydration of dimethyl(vinyl)ethynylmethanol. The reaction is initiated by the protonation of the hydroxyl group, followed by an intramolecular attack of the vinyl group's double bond onto the activated alkyne, or a direct hydration of the alkyne followed by cyclization. The presence of a mercury salt can facilitate the hydration of the alkyne. The reaction is mechanistically related to the Meyer-Schuster and Rupe rearrangements, which are common acid-catalyzed reactions of tertiary propargyl alcohols. However, under the described conditions, the desired cyclization to the tetrahydropyranone is the predominant pathway.

Data Presentation

The following table summarizes the quantitative data from representative synthetic protocols for the conversion of dimethyl(vinyl)ethynylmethanol to this compound.

| Parameter | Protocol 1 | Protocol 2 |

| Starting Material | Diethyl vinyl ethynylmethanol (presumed dimethyl(vinyl)ethynylmethanol) | 2-Methyl-5-hexen-3-yn-2-ol |

| Catalyst/Reagent | Sulfuric acid | Mercury (II) sulfate, Sulfuric acid |

| Solvent | Aqueous solution, Diethyl ether (for extraction) | Water, Ethyl acetate (for extraction) |

| Reaction Temperature | 85 °C | 95 °C |

| Reaction Time | 4 hours (sulfate addition) | 10-14 hours |

| Yield | 53% | 85% |

| Purification Method | Vacuum distillation | Vacuum distillation |

Experimental Protocols

Protocol 1: Sulfuric Acid Catalyzed Cyclization[1]

This protocol outlines the synthesis of this compound using sulfuric acid as the catalyst.

Materials:

-

Dimethyl(vinyl)ethynylmethanol (230 g)

-

Aqueous solution of sulfuric acid (5%, 0.6 mL)

-

Additional sulfuric acid (18 g)

-

Potassium carbonate

-

Diethyl ether

-

Magnesium sulfate

Procedure:

-

To a solution containing an aqueous solution and 5% sulfuric acid (0.6 mL), slowly add dimethyl(vinyl)ethynylmethanol (230 g).

-

Maintain the reaction under vigorous stirring for 1 hour, then slowly elevate the temperature to 85 °C.

-

Add sulfuric acid (18 g) in batches over 4 hours at 85 °C.

-

Upon completion of the reaction, separate the upper liquid layer.

-

Neutralize the lower layer with potassium carbonate and extract twice with diethyl ether.

-

Combine the separated upper liquid layer with the ether extracts.

-

Wash the combined organic layers sequentially with potassium carbonate solution and water.

-

Dry the organic layer with magnesium sulfate.

-

Evaporate the ether to remove the solvent.

-

Subject the residue to vacuum distillation and collect the fraction at 168-175 °C to obtain this compound (140 g, 53% yield).

Protocol 2: Mercury-Catalyzed Hydration and Cyclization (Kucherov Reaction)[2]

This protocol utilizes a mercury(II) salt as a co-catalyst to facilitate the hydration of the alkyne.

Materials:

-

2-Methyl-5-hexen-3-yn-2-ol (195 g)

-

Mercury (II) sulfate (30.6 g)

-

15% Aqueous sulfuric acid (810 mL)

-

Potassium hydroxide

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a reactor, combine 15% aqueous sulfuric acid (810 mL), Mercury (II) sulfate (30.6 g), and 2-methyl-5-hexen-3-yn-2-ol (195 g).

-

Slowly heat the mixture to 95 °C and maintain the reaction for 10 hours.

-

After the reaction is complete, cool the mixture to approximately 0 °C.

-

Slowly adjust the pH to 7-8 with potassium hydroxide.

-

Extract the mixture with ethyl acetate (2 x 500 mL).

-

Combine the organic phases and wash with water (2 x 2000 mL).

-

Dry the organic phase with anhydrous sodium sulfate (200 g).

-

Filter to remove the drying agent and concentrate the filtrate.

-

Purify the product by vacuum distillation to obtain this compound (193 g, 85% yield).

Visualizations

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

This second diagram illustrates the logical relationship of the key reaction types involved.

Caption: Reaction pathways in the acid-catalyzed conversion of dimethyl(vinyl)ethynylmethanol.

Application Notes and Protocols for the Laboratory Preparation of 2,2-Dimethyltetrahydropyran-4-one

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the laboratory synthesis of 2,2-Dimethyltetrahydropyran-4-one, a valuable heterocyclic ketone intermediate in organic synthesis and drug discovery. The following sections outline two distinct synthetic methodologies, offering flexibility in reagent and apparatus availability.

Method 1: Catalytic Hydrogenation of 2,2-Dimethyl-2,3-dihydropyran-4-one

This method involves the catalytic hydrogenation of the corresponding unsaturated precursor, 2,2-dimethyl-2,3-dihydropyran-4-one, to yield the target compound. This approach is characterized by its high efficiency and relatively clean reaction profile.

Experimental Protocol

A mixture of 2,2-dimethyl-2,3-dihydropyran-4-one, 10% palladium-on-charcoal catalyst, and ethanol is stirred under a hydrogen atmosphere for 6 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield this compound as a liquid.[1]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2,2-dimethyl-2,3-dihydropyran-4-one | [1] |

| Catalyst | 10% Palladium-on-charcoal | [1] |

| Solvent | Ethanol | [1] |

| Reaction Time | 6 hours | [1] |

| Yield | 74% | [1] |

| Product Form | Liquid | [1] |

| Spectroscopic Data | IR (C=O): 1730 cm⁻¹ | [1] |

Synthesis Workflow

Caption: Workflow for the catalytic hydrogenation synthesis of this compound.

Method 2: Hydration of an Alkyne Precursor (Kucherov Reaction)

This alternative synthesis route utilizes the hydration of 2-methyl-5-hexen-3-yn-2-ol in the presence of a mercury salt catalyst and sulfuric acid to produce the target ketone.[2]

Experimental Protocol

An aqueous solution of sulfuric acid is charged into a reactor, followed by the addition of a mercury bisulfate catalyst and 2-methyl-5-hexen-3-yn-2-ol.[2] The mixture is slowly heated to 95°C and allowed to react for 10-14 hours.[2] After cooling to approximately 0°C, the reaction is neutralized to a pH of 7-8 with potassium hydroxide. The aqueous layer is then extracted with ethyl acetate.[2] The combined organic phases are washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which is then purified by vacuum distillation to yield this compound.[2]

Quantitative Data

| Parameter | Value (Example 1) | Value (Example 2) | Reference |

| Starting Material | 195g of 2-methyl-5-hexen-3-yn-2-ol | 195g of 2-methyl-5-hexen-3-yn-2-ol | [2] |

| Catalyst | 30.6g of Mercury bisulfate | 30.6g of Mercury bisulfate | [2] |

| Acid | 810ml of 15% aq. H₂SO₄ | 485ml of 5% aq. H₂SO₄ | [2] |

| Reaction Temperature | 95°C | 95°C | [2] |

| Reaction Time | 10 hours | 14 hours | [2] |

| Yield | 85% (193g) | 85% (192g) | [2] |

Synthesis and Work-up Workflow

Caption: Workflow for the Kucherov reaction synthesis and purification of this compound.

References

Application Notes and Protocols for 2,2-Dimethyltetrahydropyran-4-one in Synthetic Chemistry and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,2-Dimethyltetrahydropyran-4-one, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. The protocols detailed herein offer practical guidance for key chemical transformations, enabling the generation of diverse molecular scaffolds for drug discovery programs.

Introduction

This compound is a versatile six-membered heterocyclic ketone. The tetrahydropyran (THP) motif is of significant interest in drug development as it can serve as a bioisosteric replacement for other cyclic systems, potentially improving physicochemical properties such as solubility and metabolic stability. The presence of a ketone functionality and the gem-dimethyl group offers a platform for a variety of chemical modifications to create novel and complex molecular architectures.

Key Reaction Mechanisms and Protocols

The carbonyl group of this compound is amenable to a range of standard organic transformations, including olefination, nucleophilic addition, oxidation, and reductive amination. These reactions provide access to a diverse array of derivatives with potential biological activity.

Wittig Reaction for Olefination

The Wittig reaction is a powerful method for the synthesis of alkenes from carbonyl compounds.[1] In the case of this compound, this reaction allows for the introduction of an exocyclic double bond, a common motif in various bioactive molecules. The reaction proceeds through the formation of a phosphorus ylide, which then reacts with the ketone to form an oxaphosphetane intermediate that collapses to the desired alkene and triphenylphosphine oxide.[1]

Experimental Protocol: Synthesis of 4-Methylene-2,2-dimethyltetrahydropyran

-

Reagents and Materials:

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide (t-BuOK)

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 equivalents) and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add potassium tert-butoxide (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the resulting yellow-orange mixture to stir at room temperature for 1 hour to ensure complete ylide formation.

-

Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of THF).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure 4-methylene-2,2-dimethyltetrahydropyran.

-

Quantitative Data:

| Reactant | Product | Reagents | Solvent | Time (h) | Yield (%) |

| This compound | 4-Methylene-2,2-dimethyltetrahydropyran | CH₃PPh₃Br, t-BuOK | THF | 12-16 | Not specified |

Note: While a specific yield for this reaction was not found in the provided search results, Wittig reactions of this type typically proceed in moderate to good yields.

Grignard Reaction for C-C Bond Formation

The Grignard reaction provides a robust method for the formation of carbon-carbon bonds via the nucleophilic addition of an organomagnesium halide to a carbonyl group.[2] This reaction with this compound leads to the formation of tertiary alcohols, which are valuable intermediates for further functionalization.

Experimental Protocol: Synthesis of 4-Phenyl-2,2-dimethyltetrahydropyran-4-ol

-

Reagents and Materials:

-

Magnesium turnings

-

Iodine (catalytic amount)

-

Bromobenzene

-

Anhydrous diethyl ether or THF

-

This compound

-

Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute HCl

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine. Add a small amount of anhydrous diethyl ether to cover the magnesium. Slowly add a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether from the dropping funnel. The reaction may need gentle heating to initiate. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes.[3][4]

-

Reaction with Ketone: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and cool to 0 °C.

-

Slowly add the freshly prepared Grignard reagent to the ketone solution via a cannula or dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Work-up: Cool the reaction mixture to 0 °C and slowly quench with saturated aqueous NH₄Cl solution or cold dilute HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volume of ether).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

-

Quantitative Data:

| Reactant | Grignard Reagent | Product | Solvent | Time (h) | Yield (%) |

| This compound | Phenylmagnesium bromide | 4-Phenyl-2,2-dimethyltetrahydropyran-4-ol | Diethyl ether | 2-4 | Not specified |

| This compound | Organo-lithium from 3-bromo-5-fluorophenyl 2-naphthyl ether | 4-(3-fluoro-5-(naphthalen-2-yloxy)phenyl)-2,2-dimethyltetrahydropyran-4-ol | Not specified | Not specified | 68 |

Baeyer-Villiger Oxidation to Lactones

The Baeyer-Villiger oxidation is a classic transformation that converts ketones into esters or, in the case of cyclic ketones, lactones.[5] This reaction is a powerful tool for introducing an oxygen atom into the carbon skeleton. The regioselectivity of the oxidation is dependent on the migratory aptitude of the adjacent carbon atoms.[6] For this compound, the migration of the more substituted carbon is generally favored.

Experimental Protocol: Synthesis of 6,6-Dimethyl-oxepane-4-one

-

Reagents and Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve this compound (1.0 equivalent) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.5 - 2.0 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.[7]

-

Upon completion, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous Na₂S₂O₃ solution, followed by saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volume of DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired lactone.

-

Quantitative Data:

| Reactant | Product | Reagents | Solvent | Time (h) | Yield (%) |

| This compound | 6,6-Dimethyl-oxepane-4-one | m-CPBA | DCM | 24-48 | Not specified |

Note: While a specific yield for this reaction was not found, Baeyer-Villiger oxidations of cyclic ketones with m-CPBA generally proceed in good yields.[8]

Reductive Amination for Amine Synthesis